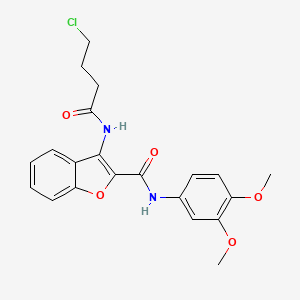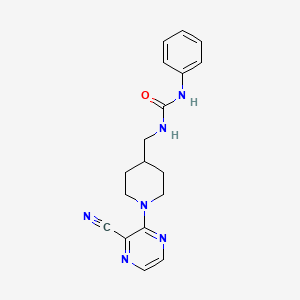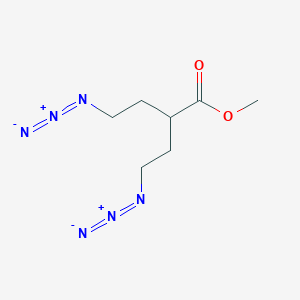![molecular formula C24H23ClN4O3S B2493645 5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide CAS No. 1296272-82-6](/img/structure/B2493645.png)
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole and thiazole derivatives often involves multi-step reactions, including cyclocondensation, condensation with carbohydrazones, and reactions with thiourea or semicarbazide for the introduction of various functional groups (Prabhuswamy et al., 2016). These methods highlight the versatility in synthesizing compounds with complex structures, potentially applicable to the target compound.
Molecular Structure Analysis
Crystal structure determination, often via single-crystal X-ray diffraction, is crucial in elucidating the molecular geometry of such compounds. The crystal system, space group, and unit cell parameters provide insights into the molecular arrangement and stabilization mechanisms, including hydrogen bonding and π-π interactions (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of pyrazole and thiazole derivatives often involves interactions with various nucleophiles or electrophiles, enabling the formation of diverse compounds with potential antimicrobial and anticancer activities. The ANRORC mechanism, involving addition of the nucleophile, ring opening, and ring closure, exemplifies the complex reactions these compounds can undergo (Ledenyova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of structurally related compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involves specific reactions and crystallization processes, highlighting the importance of structural determination in chemical research (Prabhuswamy et al., 2016).
Antimicrobial and Anticancer Properties
- Pyrazole derivatives, similar to the compound , have shown promising results as potential antimicrobial and anticancer agents. This is evident from the synthesis and evaluation of novel thiadiazoles and thiazoles incorporating pyrazole moiety, demonstrating their anticancer capabilities (Gomha et al., 2014).
Applications in Antiviral Research
- Research into pyrazole- and isoxazole-based heterocycles, closely related to the compound of interest, has been conducted to explore their anti-HSV-1 (Herpes simplex virus type 1) and cytotoxic activities, suggesting potential applications in antiviral therapies (Dawood et al., 2011).
Bioevaluation as Antimicrobial Agents
- Derivatives of pyrrole, similar in structure to the compound , have been synthesized and evaluated for antimicrobial activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
QSAR Studies and Antibacterial Agents
- QSAR (Quantitative Structure-Activity Relationship) studies of analogous compounds, like 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, have shown them to be promising antibacterial agents, demonstrating the importance of such research in developing new antibiotics (Palkar et al., 2017).
Synthesis and Antitumor Activities
- Similar compounds, such as 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide, have been synthesized and shown to possess antitumor activities, indicating potential applications in cancer research (Xin, 2012).
Wirkmechanismus
Thiazoles
are a type of organic compound that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Indoles
are a type of organic compound that contain a benzopyrrole nucleus. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3S/c1-14-22(33-24(27-14)16-5-4-6-17(25)12-16)18-13-19(29-28-18)23(30)26-10-9-15-7-8-20(31-2)21(11-15)32-3/h4-8,11-12,18-19,28-29H,9-10,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIGLUJYIKFULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3CC(NN3)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493563.png)






![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)


![1-[4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2493581.png)

